molecular formula C5H9NO B041557 Cyclopentanone oxime CAS No. 1192-28-5

Cyclopentanone oxime

Cat. No. B041557
CAS RN: 1192-28-5
M. Wt: 99.13 g/mol
InChI Key: YGNXYFLJZILPEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopentanone oxime can be synthesized through various methods. A notable approach involves the Cu-catalyzed ring opening of cycloketone oximes via radical-mediated C-C bond cleavage under redox-neutral conditions. This method facilitates the divergent synthesis of γ- and δ-acyloxylated, alkoxylated, and hydroxylated nitriles without employing toxic cyanide reagents and operates under mild conditions with good functional group tolerance, including the synthesis of cyclopentanone oxime (Ai et al., 2018).

Molecular Structure Analysis

The molecular structure of cyclopentanone oxime has been thoroughly investigated. Studies involving microwave spectrum, molecular structure, dipole moment, and theoretical calculations provide detailed insights. The molecule exhibits a twisted configuration, with rotational constants and dipole moments contributing to our understanding of its geometric shape and electronic distribution (Murakami et al., 2005).

Chemical Reactions and Properties

Cyclopentanone oxime undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. One example is its involvement in dynamics of N-OH bond dissociation under certain conditions, which has implications for its reactivity and potential applications in synthesizing related compounds (Kawade et al., 2010).

Physical Properties Analysis

Cyclopentanone oxime's physical properties, such as boiling point, melting point, and solubility, are crucial for understanding its behavior in various environments. Although specific detailed studies on these parameters were not highlighted in this search, they are generally determined through standard laboratory methods and contribute to the compound's handling and application in synthesis processes.

Chemical Properties Analysis

The chemical properties of cyclopentanone oxime, including acidity, basicity, and reactivity towards different reagents, play a significant role in its applications in organic synthesis. The compound's ability to participate in diverse reactions, such as Cu-catalyzed redox-neutral ring cleavage, highlights its versatility and utility in constructing complex molecules (Ai et al., 2018).

Scientific Research Applications

  • Chemical Synthesis : Cyclopentanone oxime is used in the synthesis of various chemical compounds. For instance, cyclopentanone oxime p-toluenesulfonate can produce specific derivatives in chemical reactions (Sato & Wakatsuka, 1969). Similarly, copper-catalyzed redox-neutral ring cleavage of cycloketone oximes like cyclopentanone oxime enables the synthesis of oxygenated nitriles (Ai et al., 2018).

  • Catalysis : Cyclopentanone oxime undergoes the Beckmann rearrangement catalyzed by specific catalysts, which is significant in various industrial processes (Butler & Poles, 1973).

  • Fuel and Energy Research : It has been investigated for its potential in reducing particle and NOx emissions when blended with diesel in common rail diesel engines, showing effectiveness at specific EGR ratios (Tong et al., 2021).

  • Physical Chemistry : Studies on the molecular structure of cyclopentanone oxime reveal insights into its molecular behavior, which is crucial in understanding its interactions in various chemical processes (Murakami et al., 2005).

  • Biofuel Research : Cyclopentanone has been evaluated as a potential biofuel candidate, with research focusing on its combustion characteristics in comparison to other fuels (Bao et al., 2017).

  • Mosquito Attractant Research : Studies have evaluated the effectiveness of cyclopentanone as a mosquito attractant, though it was found not to be an effective substitute for CO2 in surveillance traps (Philippe-Janon et al., 2015).

  • Medical and Pharmacological Applications : Cyclopentanone oxime derivatives have been studied for their potential in treating organophosphorus poisoning, highlighting the need for developing broad-spectrum oximes (Elsinghorst et al., 2013; Worek et al., 1998).

  • Material Science : The compound has applications in the synthesis of structurally complex materials, providing insights into new material development (Hadimani et al., 2015).

Safety And Hazards

Cyclopentanone oxime may be harmful if inhaled, absorbed through skin, or swallowed. It can cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

N-cyclopentylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXYFLJZILPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020363
Record name Cyclopentanone oxime
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Molecular Weight

99.13 g/mol
Source PubChem
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Product Name

Cyclopentanone oxime

CAS RN

1192-28-5
Record name Cyclopentanone, oxime
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Record name Cyclopentanone, oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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